molecular formula C15H15NO4 B5421867 N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide

Cat. No.: B5421867
M. Wt: 273.28 g/mol
InChI Key: VVMCMAXYDLMBRO-UHFFFAOYSA-N
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Description

The compound is a derivative of acetaminophen (also known as paracetamol), which is widely used as an analgesic (pain reliever) and an antipyretic (for reducing fever) . The systematic IUPAC name for paracetamol is N-(4-hydroxyphenyl)ethanamide . Your compound seems to have additional functional groups attached to it, which could potentially alter its properties and uses.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-7-8-20-14(10)15(19)16(2)9-13(18)11-3-5-12(17)6-4-11/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCMAXYDLMBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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